molecular formula C17H16O2 B15278710 a-Methyl-9H-fluorene-9-propanoic Acid

a-Methyl-9H-fluorene-9-propanoic Acid

Cat. No.: B15278710
M. Wt: 252.31 g/mol
InChI Key: AGTVZBJYZKCDCN-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-yl)-2-methylpropanoic acid is an organic compound that features a fluorene moiety attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through Friedel-Crafts alkylation, where fluorene is reacted with a suitable propanoic acid derivative in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) in nitromethane at elevated temperatures . This reaction yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of 3-(9H-Fluoren-9-yl)-2-methylpropanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(9H-Fluoren-9-yl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-yl)-2-methylpropanoic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The fluorene moiety can intercalate with DNA, potentially affecting gene expression and cellular processes . In materials science, its electronic properties are harnessed to improve the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9H-Fluoren-9-yl)-2-methylpropanoic acid is unique due to its combination of a fluorene moiety with a propanoic acid backbone, providing a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

3-(9H-fluoren-9-yl)-2-methylpropanoic acid

InChI

InChI=1S/C17H16O2/c1-11(17(18)19)10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,18,19)

InChI Key

AGTVZBJYZKCDCN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Origin of Product

United States

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